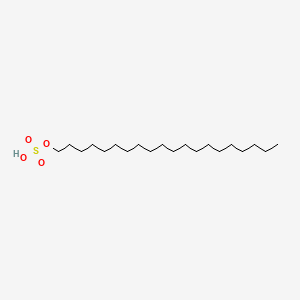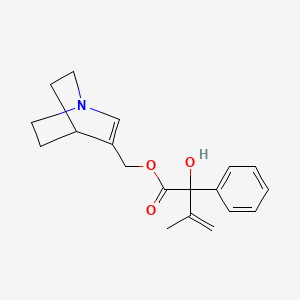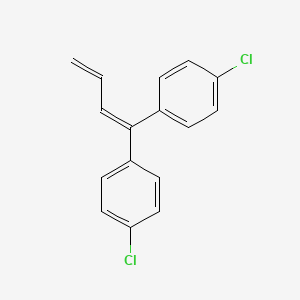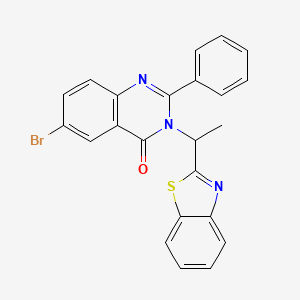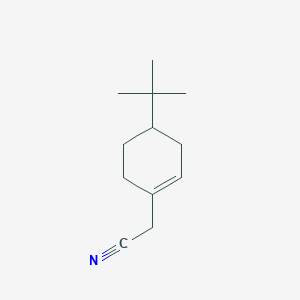
1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- is an organic compound with the molecular formula C12H19N . This compound is characterized by a cyclohexene ring substituted with an acetonitrile group and a tert-butyl group. It is a versatile compound used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexene with acetonitrile in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- often involves large-scale reactors and continuous flow processes. These methods ensure high yields and purity of the compound, making it suitable for various applications in the chemical industry .
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are often employed in substitution reactions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The cyclohexene ring provides structural stability and influences the compound’s reactivity .
Comparación Con Compuestos Similares
- Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-
- Cyclohexene, 4-(1,1-dimethylethyl)-
- Cyclohexene, 4-[(1E)-1,5-dimethyl-1,4-hexadien-1-yl]-1-methyl-
Uniqueness: 1-Cyclohexene-1-acetonitrile, 4-(1,1-dimethylethyl)- is unique due to the presence of both a nitrile group and a tert-butyl group on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
67674-39-9 |
|---|---|
Fórmula molecular |
C12H19N |
Peso molecular |
177.29 g/mol |
Nombre IUPAC |
2-(4-tert-butylcyclohexen-1-yl)acetonitrile |
InChI |
InChI=1S/C12H19N/c1-12(2,3)11-6-4-10(5-7-11)8-9-13/h4,11H,5-8H2,1-3H3 |
Clave InChI |
VULUGUUMOZAEKH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(=CC1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



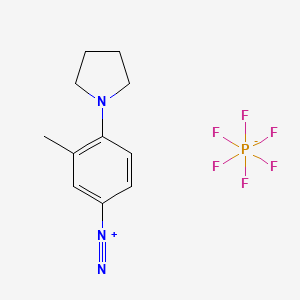
![7-Methoxy-5,12-diphenyl-3,8,11,13-tetraoxa-5-azatricyclo[7.4.0.02,6]tridecane-4-thione](/img/structure/B13778733.png)
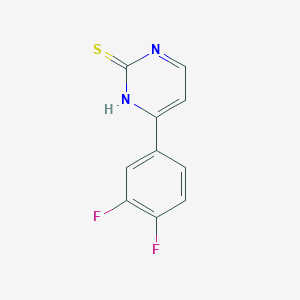
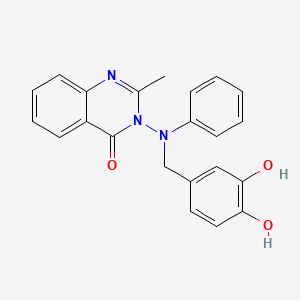
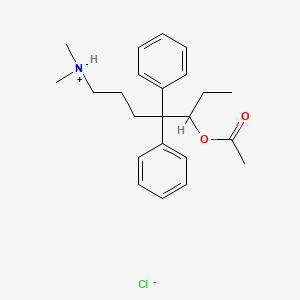
![{2-Ethylhexyloxy}-1,4-phenylene)]](/img/structure/B13778760.png)
![[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;rhodium;perchlorate](/img/structure/B13778764.png)
